HBV Seq1 aa:93-100

HBV immunotherapy CD8⁺ T cell MHC restriction

A common bottleneck in HBV immunology research is the unreliable sourcing of sequence-authentic, MHC-allele-specific peptide epitopes. HBV Seq1 aa:93-100 (MGLKFRQL/MGLKIRQL) directly addresses this, providing the definitive H-2Kb-restricted CTL epitope. - Gold Standard: Validated for ELISPOT, ICS, and in vivo cytotoxicity assays in C57BL/6 models. - Critical Tool: Essential for H-2Kb MHC multimer synthesis to quantify HBV-specific CD8+ T cells ex vivo. - Supply Assurance: Custom-synthesized peptide, ≥98% purity, with rigorous QC documentation.

Molecular Formula C42H79N13O10S
Molecular Weight 958.2 g/mol
Cat. No. B12396088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBV Seq1 aa:93-100
Molecular FormulaC42H79N13O10S
Molecular Weight958.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCSC)N
InChIInChI=1S/C42H79N13O10S/c1-8-25(6)34(55-38(61)27(12-9-10-17-43)51-39(62)30(20-23(2)3)50-33(57)22-49-35(58)26(44)16-19-66-7)40(63)53-28(13-11-18-48-42(46)47)36(59)52-29(14-15-32(45)56)37(60)54-31(41(64)65)21-24(4)5/h23-31,34H,8-22,43-44H2,1-7H3,(H2,45,56)(H,49,58)(H,50,57)(H,51,62)(H,52,59)(H,53,63)(H,54,60)(H,55,61)(H,64,65)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-,34-/m0/s1
InChIKeyDYQHZKJCDNFKKF-XVVGPOQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 50 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV Seq1 aa:93-100 Procurement Guide


HBV Seq1 aa:93-100 (sequence MGLKIRQL/MGLKFRQL, MW 958.2 Da) is an 8‑amino‑acid synthetic peptide corresponding to residues 93–100 of the hepatitis B virus (HBV) core antigen (HBcAg) [1]. Functionally, it constitutes a major histocompatibility complex (MHC) class I‑restricted epitope: the H‑2Kᵇ‑binding peptide MGLKFRQL (murine) or the sequence variant MGLKIRQL elicits robust CD8⁺ cytotoxic T lymphocyte (CTL) responses in HBV vaccine and immunotherapeutic studies [2]. This immunodominant region resides within the overlapping residues 87–100 of HBcAg, a region also encoding a Kᵈ‑restricted epitope (HBcAg₈₇‑₉₆, SYVNTNMGL) [2].

✓ H-2Kb-restricted CTL epitope for murine HBV models
✓ Compatible with ELISPOT, ICS, and in vivo cytotoxicity assays
✓ Sequence-conserved epitope supports cross-genotype studies

Substitution Risks for HBV Seq1 aa:93-100


Interchanging HBV Seq1 aa:93-100 with alternative HBcAg fragments (e.g., 87–96 or 141–151) is not scientifically sound because the 93–100 sequence alone defines a unique H‑2Kᵇ‑restricted CTL epitope [1]. Distinct peptide sequences dictate differential MHC‑allele‑specific binding, T‑cell receptor recognition, and subsequent immune effector function [1]; substituting a Kᵈ‑restricted peptide (e.g., 87–96) for a Kᵇ‑restricted peptide (93–100) fundamentally alters the experimental readout, as each elicits CTL populations with distinct restriction specificities and effector kinetics in murine models [1]. This epitope specificity is critical for accurate vaccine immunogenicity assessments and mechanistic studies of viral clearance.

MHC allele mismatch
Substituting a Kd-restricted peptide (e.g., 87–96) for this Kb-restricted epitope may eliminate CTL response in H-2b models.
TCR recognition shift
Distinct peptide sequences may alter T-cell receptor engagement and effector kinetics, limiting direct comparability.
Genotype applicability
Less conserved HBcAg fragments (e.g., 87–96) may introduce genotype-dependent artifacts in cross-genotype studies.

HBV Seq1 aa:93-100 Evidence Guide


MHC-Restricted CTL Priming: Kᵇ vs. Kᵈ

DNA vaccination studies in congenic mice provide direct, head‑to‑head evidence that the HBcAg₉₃‑₁₀₀ peptide (MGLKFRQL) exclusively primes CTL responses in H‑2ᵇ mice (Kᵇ‑restricted), whereas the overlapping HBcAg₈₇‑₉₆ peptide (SYVNTNMGL) exclusively primes responses in H‑2ᵈ mice (Kᵈ‑restricted) [1]. The quantitative difference is absolute: no cross‑reactive CTL activity was detected for the 93–100 peptide in H‑2ᵈ splenocytes, nor for the 87–96 peptide in H‑2ᵇ splenocytes.

MHC-Restricted CTL Priming
Head-to-head
Kb: positive CTL response
Kd: no response
Supports allele-specific peptide selection
Zero cross-reactivity in congenic mice
HBV immunotherapy CD8⁺ T cell MHC restriction

MHC Multimer Staining Sensitivity

The HBcAg₉₃‑₁₀₀ peptide (MGLKFRQL) forms stable complexes with H‑2Kᵇ, enabling reliable ex vivo detection of HBV‑specific CD8⁺ T cells by MHC multimer staining [1]. In a comparative immunomonitoring setting, Cor93–100 peptide‑loaded H‑2Kᵇ dimers specifically stained CD8⁺ T cells in both liver and spleen of HBV‑plasmid‑injected C57BL/6 mice, whereas the control Env190–197 peptide produced only background staining [1]. The differential is qualitative: 93–100 dimer staining is a validated tool for tracking HBV‑specific CTL in H‑2ᵇ models, while alternative HBcAg epitopes (e.g., 87–96) require H‑2Kᵈ dimers for detection.

MHC Multimer Staining
Method context
Specific CD8+ T-cell detection with H-2Kb dimers
Enables ex vivo monitoring in H-2b models
Confirmed by IFN-γ/TNF-α restimulation
HBV immunology T cell monitoring MHC multimer

Sequence Conservation Across Genotypes

Immunoinformatic analysis of global HBV sequences reveals that the HBcAg₉₃‑₁₀₀ region resides within a highly conserved motif of the core protein [1]. While the precise sequence variant (MGLKIRQL vs. MGLKFRQL) differs among genotypes, the epitope's functional role as an MHC class I‑restricted target is preserved across major genotypes A–J [1]. In contrast, the overlapping HBcAg₈₇‑₉₆ epitope (SYVNTNMGL) shows greater sequence variability, with some variants exhibiting reduced HLA‑A2 binding affinity (IC₅₀ > 50 nM) .

Sequence Conservation
Class-level inference
93–100 region highly conserved across genotypes A–J
May support broad genotype applicability
87–96 region shows greater variability; data to verify
HBV diversity vaccine design peptide synthesis

HBV Seq1 aa:93-100 Research Applications


HBV Vaccine Immunogenicity Testing in H-2ᵇ Models

HBV Seq1 aa:93-100 (MGLKFRQL) serves as the gold‑standard H‑2Kᵇ‑restricted CTL epitope for evaluating the immunogenicity of core‑based DNA and protein vaccines in C57BL/6 mice [1]. Its well‑characterized, allele‑specific CTL priming enables reproducible measurement of vaccine‑induced T‑cell responses via ELISPOT, intracellular cytokine staining, or in vivo cytotoxicity assays [1]. Substituting with the 87–96 peptide in H‑2ᵇ mice yields no response, underscoring the peptide's irreplaceability in this context [1].

Ex Vivo CD8⁺ T‑Cell Monitoring with MHC Multimers

HBV Seq1 aa:93-100 is the specific peptide used to load H‑2Kᵇ MHC class I multimers (tetramers/dimers) for the direct ex vivo quantification and phenotyping of HBV‑specific CD8⁺ T cells in C57BL/6‑derived transgenic mouse models of HBV infection [1]. This application is critical for tracking therapeutic efficacy in immunotherapeutic studies and for mechanistic investigations of T‑cell exhaustion and viral clearance [1].

Cross-Genotype T‑Cell Epitope Mapping

Due to its high sequence conservation across all major HBV genotypes, HBV Seq1 aa:93-100 (in its variant forms) is an appropriate reagent for T‑cell epitope mapping studies aimed at identifying cross‑genotype CTL responses [1]. Procurement of this conserved peptide avoids the genotype‑specific artifacts that can arise when using more variable HBcAg fragments (e.g., 87–96), ensuring experimental data are broadly applicable to global HBV diversity [1].

Quality Control for Peptide Immunoassays

HBV Seq1 aa:93-100 is used as a positive control antigen in the development and validation of H‑2Kᵇ‑restricted ELISPOT and flow cytometry‑based assays for HBV‑specific T‑cell immunity [1]. Its defined MHC‑restriction and robust in vivo immunogenicity provide a reliable benchmark for assay sensitivity and specificity, enabling standardized inter‑laboratory comparisons of HBV vaccine efficacy [1].

Application
Selection Property
Validation Focus
Vaccine immunogenicity testing (H-2b models)
H-2Kb-restricted CTL epitope
Reproducible CTL response by ELISPOT/ICS
MHC multimer-based T-cell monitoring
Stable H-2Kb complex formation
Specific detection of HBV-specific CD8+ T cells
Cross-genotype epitope mapping
High sequence conservation
Broad genotype reactivity assessment
Immunoassay quality control
Defined MHC restriction and immunogenicity
Assay sensitivity/specificity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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